Product packaging for 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine(Cat. No.:CAS No. 97337-32-1)

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine

Katalognummer: B1591004
CAS-Nummer: 97337-32-1
Molekulargewicht: 188.01 g/mol
InChI-Schlüssel: CGTRULURZFVPIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Significance of Pyrrolo[2,3-D]pyrimidine Core as a Pharmacophore in Drug Discovery

The pyrrolo[2,3-d]pyrimidine core, an isomer of purine (B94841) where the nitrogen at position 7 is replaced by a carbon, is recognized as a "privileged scaffold" in drug discovery. This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets with high affinity, thereby serving as a foundational structure for a wide range of therapeutic agents. The significance of this scaffold lies in its ability to mimic the purine structure, allowing it to interact with a multitude of enzymes and receptors that process purine-based signaling molecules, most notably ATP-binding sites in kinases. rsc.org

This structural feature has made the pyrrolo[2,3-d]pyrimidine nucleus a cornerstone in the design of protein kinase inhibitors. nih.govnih.gov Kinases are a large family of enzymes that play a central role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions. nih.gov By acting as an ATP-competitive inhibitor, molecules built upon the pyrrolo[2,3-d]pyrimidine scaffold can effectively block kinase activity, thereby interrupting pathological signaling pathways. nih.govnih.gov This has led to the successful development of several approved drugs and numerous clinical candidates for treating conditions such as rheumatoid arthritis, myelofibrosis, and various cancers. google.com

Historical Context and Evolution of Pyrrolo[2,3-D]pyrimidine Research

Research into pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, began with the study of naturally occurring nucleoside antibiotics like Tubercidin (B1682034) and Toyocamycin. The discovery of their potent biological activities spurred chemists to explore the synthesis of the core heterocyclic system and its derivatives. Early synthetic efforts focused on creating analogs of these natural products to understand their structure-activity relationships and to develop new antimicrobial or anticancer agents.

The evolution of synthetic methodologies has been pivotal. Initial routes were often lengthy and low-yielding. Over time, more efficient and versatile synthetic strategies have been developed, allowing for the systematic modification of the pyrrolo[2,3-d]pyrimidine core at various positions. nih.gov This has enabled the creation of large libraries of compounds for high-throughput screening. The transition from academic exploration to intensive industrial drug development occurred as the therapeutic potential of targeting specific protein kinases became clear. The scaffold proved to be exceptionally well-suited for this purpose, leading to a surge in research and patent applications from the late 20th century to the present day. nih.govgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2N3 B1591004 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 97337-32-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTRULURZFVPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560175
Record name 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97337-32-1
Record name 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 4,6 Dichloro 7h Pyrrolo 2,3 D Pyrimidine

Established Synthetic Routes to 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine and Analogues

The synthesis of the this compound core can be achieved through various pathways, often involving multi-step sequences starting from acyclic or pyrimidine-based precursors.

A documented and efficient route to synthesize this compound begins with diethyl malonate. researchgate.net This multi-step process involves the initial formation of a pyrimidine (B1678525) ring, followed by the construction of the fused pyrrole (B145914) ring. A five-step reaction sequence starting from diethyl malonate has been reported to produce 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with a total yield of 44.8%. researchgate.net A similar five-step process, also starting from diethyl malonate, yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a 45.8% total yield. google.com The key steps in such a synthesis typically include:

α-alkylation of diethyl malonate.

Cyclization with a suitable amidine to form the pyrimidine ring.

Chlorination of the resulting pyrimidinedione using an agent like phosphorus oxychloride to yield a dichloropyrimidine derivative.

Functional group manipulation to introduce a side chain suitable for pyrrole ring formation.

Cyclization to form the final pyrrolo[2,3-d]pyrimidine scaffold. google.com

Another established precursor is 4,6-dichloro-5-acetonylpyrimidine. Condensation of various aminopentopyranoses with this pyrimidine derivative, followed by cyclization, leads directly to new tubercidin (B1682034) analogs, which are a class of pyrrolo[2,3-d]pyrimidine nucleosides. researchgate.net This demonstrates the utility of pre-functionalized pyrimidines in constructing the fused heterocyclic system in a single cyclization step. researchgate.net

Table 1: Example of Multi-step Synthesis from Diethyl Malonate

Starting MaterialKey StepsFinal ProductOverall YieldReference
Diethyl malonate1. α-alkylation with allyl bromide 2. Cyclization with amidine 3. Chlorination with POCl₃ 4. Oxidation of allyl group 5. SNAr/cyclization with ammonia4-Chloro-7H-pyrrolo[2,3-d]pyrimidine45.8% google.com
Dimethyl malonateSeven-step synthesis4-Chloro-7H-pyrrolo[2,3-d]pyrimidine31% researchgate.net

Regiospecificity is crucial in the synthesis of substituted pyrrolo[2,3-d]pyrimidines. Several methods have been developed to control the formation of specific isomers. For instance, the reaction of α-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine has been shown to afford 6-substituted pyrrolo[2,3-d]pyrimidines regiospecifically. nih.gov This cyclocondensation reaction avoids the formation of unwanted furo[2,3-d]pyrimidine (B11772683) byproducts. nih.gov The choice of reagents and reaction conditions dictates the regiochemical outcome, ensuring the desired substituent pattern on the final heterocyclic scaffold. nih.gov Another approach involves the thermally induced cyclization of 4-pyrimidylhydrazones, although its generality can be limited by the high temperatures required and steric factors influencing the involved researchgate.netresearchgate.net sigmatropic shift. rsc.org

Modern synthetic chemistry emphasizes the development of efficient and environmentally friendly protocols. In the context of pyrrolo[2,3-d]pyrimidine synthesis, copper-catalyzed reactions have emerged as a valuable alternative to more costly and toxic palladium-based methods. researchgate.net A green and simple Cu-catalyzed method has been reported for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine. tandfonline.comfigshare.com This approach often involves a one-pot coupling and cyclization of a substituted halopyrimidine with a terminal alkyne. tandfonline.comresearchgate.net For example, the use of a Cu/6-methylpicolinic acid system facilitates the Sonogashira reaction followed by cyclization to afford various pyrrolo[2,3-d]pyrimidines in moderate to excellent yields. researchgate.nettandfonline.com These copper-catalyzed methods are noted for their mild reaction conditions, broad substrate scope, and economic advantages. researchgate.nettandfonline.com

Table 2: Comparison of Catalytic Systems for Pyrrolo[2,3-d]pyrimidine Synthesis

Catalyst SystemPrecursorsReaction TypeAdvantagesReference
PdCl₂(PPh₃)₂/CuI5-bromo-2,4-dichloropyrimidine, terminal alkynesSonogashira coupling and tandem cyclizationEstablished method researchgate.net
Cu/6-methylpicolinic acidSubstituted 5-bromopyrimidin-4-amines, alkynesOne-pot coupling/cyclizationLower cost/toxicity, mild conditions, green approach researchgate.nettandfonline.com

Derivatization Strategies at Key Positions of the Pyrrolo[2,3-D]pyrimidine Scaffold

The dichlorinated pyrrolo[2,3-d]pyrimidine core is a versatile template for further chemical modifications, allowing for the introduction of diverse functional groups at its key positions. The differential reactivity of the chlorine atoms at the C4 and C6 positions, as well as the potential for substitution at other sites, enables systematic structural diversification.

The C2 position of the pyrrolo[2,3-d]pyrimidine scaffold can be functionalized through various chemical transformations. In related pyrimidine systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the sulfone group at the C2 position can be selectively displaced by deprotonated anilines and their carbonyl derivatives. researchgate.net While the this compound does not inherently possess a leaving group at C2, synthetic strategies can be designed to introduce one. For instance, starting from precursors that already contain a functional group at the corresponding position allows for later-stage modification. The inhibitory capacity of certain pyrrolo[2,3-d]pyrimidine derivatives against kinases can be influenced by the nature of substituents at the C2 position, where different halogen atoms on a C2-phenyl ring can affect the molecule's interaction with the target protein. nih.gov

The C4-chloro substituent is particularly susceptible to nucleophilic aromatic substitution (SNAr), making it a primary site for derivatization. Amination reactions at this position are frequently employed to synthesize a wide array of N4-substituted pyrrolo[2,3-d]pyrimidines. nih.gov

Acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines has been studied extensively. nih.govntnu.no Research shows that these reactions can be effectively promoted by hydrochloric acid, with water being a particularly efficient solvent compared to organic solvents like alcohols. nih.govacs.org The reaction proceeds well with a range of meta- and para-substituted anilines. nih.govpreprints.org However, the success of the reaction can be sensitive to the steric and electronic properties of the aniline (B41778) nucleophile; for example, highly sterically hindered or very weakly basic anilines (pKa < 1) may react poorly. nih.govpreprints.org It is also crucial to control the amount of acid catalyst, as excessive acid can promote competing solvolysis (hydrolysis or alcoholysis) of the C4-chloro group. acs.org

Beyond anilines, other amines can be used. The coupling of cis-N-protected 3-amino piperidines with the activated C4 position of the pyrrolo[2,3-d]pyrimidine core is a key step in the synthesis of specific Janus Kinase (JAK) inhibitors. google.com These SNAr reactions are typically conducted in the presence of a base, such as potassium carbonate, in a polar solvent at elevated temperatures. google.com

Table 3: Substrate Scope for Acid-Catalyzed Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Water

Aniline NucleophileSubstituent PositionKey ObservationsReference
Aniline-Model compound for optimization studies. nih.govacs.org
Meta- and Para-substituted anilinesmeta, paraGenerally proceed well, reaching full conversion. nih.govpreprints.org
Ortho-substituted anilinesorthoLower reaction rates due to steric hindrance. Unsuitable if pKa is too low. nih.govpreprints.org
2,4-dichloroanilineortho, paraIncreased formation of hydrolytic side-product observed. preprints.org
Aliphatic/Benzylic amines-React poorly under acidic conditions but can proceed in water without acid. nih.gov

Functionalization at C5 Position (e.g., carbonitrile, aryl substitutions)

The C5 position of the this compound ring is a key site for introducing chemical diversity. Halogenation, particularly iodination, of this position serves as a common primary step, creating a reactive handle for subsequent cross-coupling reactions to introduce carbonitrile and aryl groups.

Halogenation: A crucial intermediate for C5 functionalization is the 5-iodo derivative. This is typically achieved through electrophilic halogenation. For instance, treating the related 7H-pyrrolo[2,3-d]pyrimidin-4-amine with N-iodosuccinimide (NIS) successfully yields the C5-iodinated product. nih.gov A similar strategy can be applied to the 4,6-dichloro scaffold, often after protecting the N7 position.

Aryl Substitutions: Once the C5 position is halogenated (e.g., with iodine), it becomes amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups. The synthesis of C-5 substituted pyrrolo[2,3-d]pyrimidines often involves the coupling of a 5-iodo-pyrrolo[2,3-d]pyrimidine intermediate with various aryl boronic acids. mdpi.comchemrxiv.org This method is a cornerstone for creating libraries of compounds for structure-activity relationship (SAR) studies. chemrxiv.org For example, the Suzuki-Miyaura coupling between a C5-iodo intermediate and an aryl boronic acid in the presence of a palladium catalyst like trans-PdCl2(PPh3)2 and a base such as NaHCO3 leads to the desired C5-aryl product. chemrxiv.org

Carbonitrile Introduction: The introduction of a carbonitrile (cyano) group at the C5 position is another important transformation. While direct cyanation can be challenging, it is often installed during the construction of the pyrrole ring itself or via multi-step sequences. Pyrrolo[2,3-d]pyrimidines bearing a 5-carbonitrile substituent are noted as valuable intermediates and target molecules in medicinal chemistry, particularly in the development of kinase inhibitors. acs.org

The table below summarizes key functionalization reactions at the C5 position.

Reaction Type Reagent(s) Catalyst/Conditions Product Type Reference(s)
IodinationN-Iodosuccinimide (NIS)Acetonitrile5-Iodo-pyrrolo[2,3-d]pyrimidine nih.gov
Suzuki-Miyaura CouplingAryl boronic acidPd(dppf)₂Cl₂ or trans-PdCl₂(PPh₃)₂ / Base (e.g., NaHCO₃)5-Aryl-pyrrolo[2,3-d]pyrimidine mdpi.comchemrxiv.org
Carbonitrile SubstitutionVarious (often built into heterocycle synthesis)Not applicable5-Carbonitrile-pyrrolo[2,3-d]pyrimidine acs.org

Derivatization at N7 Position

The N7 position of the pyrrole ring in this compound is a nucleophilic center that is readily derivatized, most commonly through alkylation or arylation reactions. This modification is critical for modulating the compound's physicochemical properties and biological activity.

N-Alkylation: Direct N-alkylation is a straightforward and widely used method for derivatization. The reaction typically involves treating the pyrrolo[2,3-d]pyrimidine with an alkyl halide (e.g., bromoethane) in the presence of a base like potassium carbonate (K₂CO₃). mdpi.com This approach has been used to install a variety of substituents, including simple alkyl chains and more complex functionalized linkers. mdpi.com For instance, regioselective N-alkylation of the related 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate has been achieved under phase-transfer catalysis conditions, demonstrating the feasibility of introducing ester-containing side chains. mdpi.com

Introduction of Cyclic and Protective Groups: The N7 position is also a common site for introducing cyclic groups or protecting groups. Cycloalkyl groups, such as a cyclobutyl ring, have been introduced at the N7 position, which can mimic the ribose moiety of ATP and enhance binding to kinase enzymes. researchgate.net Protecting groups, like the (2-(trimethylsilyl)ethoxy)methyl (SEM) group, are often installed at N7 to prevent unwanted side reactions during functionalization at other positions of the heterocyclic core. mdpi.com

The table below provides examples of derivatization at the N7 position.

Substituent Type Reagent(s) Base/Conditions Purpose/Outcome Reference(s)
2-Bromoethyl1,2-DibromoethaneK₂CO₃Intermediate for further functionalization (e.g., azidation) mdpi.com
Propanoic acid ethyl esterEthyl 3-bromopropionateNaOH / Phase-transfer catalystIntroduction of a functional side chain mdpi.com
CycloalkylCycloalkyl halidesBaseMimic ATP ribose moiety, improve pharmacokinetic properties researchgate.net
SEM groupSEM-ClNaHProtection of the N7 position for subsequent reactions mdpi.com

Synthesis of Fused Pyrrolo[2,3-D]pyrimidine Systems

The this compound scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions typically involve the formation of a new ring fused to the pyrimidine portion of the molecule, leading to novel core structures with distinct biological profiles.

One notable example is the synthesis of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives. Although often starting from related pyrimidines, the general strategy involves functionalizing the C5 position and then inducing cyclization. A reported two-step procedure begins with the lithiation at the C5 position of a 4-chloro-6-methoxypyrimidine (B185298) derivative, followed by reaction with an α-keto ester. clockss.org The resulting intermediate is then treated with a primary amine, which displaces the C4-chloro group and cyclizes onto the ester functionality to form the new fused ring, creating the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core. clockss.org This class of compounds has been identified as a promising scaffold for highly selective CDK2 inhibitors. nih.gov

The general transformation is outlined below:

Starting Material (Type) Key Reagents Fused System Formed Significance Reference(s)
4-Chloro-6-methoxypyrimidine1. LDA, α-keto ester2. Primary amine, Et₃N5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-oneCore structure for selective CDK2 inhibitors clockss.orgnih.gov

Design and Synthesis of Bis-Pyrrolo[2,3-D]pyrimidine Derivatives

A sophisticated synthetic strategy involves the creation of dimeric structures where two pyrrolo[2,3-d]pyrimidine units are connected by a linker. These "bis-pyrrolo[2,3-d]pyrimidine" derivatives have been investigated for their potential as antiproliferative agents. mdpi.com

The synthesis of these symmetrical molecules typically starts with the N-alkylation of the pyrrolo[2,3-d]pyrimidine core. A common approach involves a two-step sequence:

N-alkylation and Azide (B81097) Formation: The N7 position of the pyrrolo[2,3-d]pyrimidine is first alkylated with a bifunctional reagent like 1,2-dibromoethane. mdpi.com The resulting bromoethyl derivative is then converted to an azidoethyl analogue using sodium azide (NaN₃). mdpi.com

Dimerization via Click Chemistry: The dimerization is achieved using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Two molecules of the N7-azidoethyl-pyrrolo[2,3-d]pyrimidine are reacted with a di-alkyne linker. The use of ultrasound irradiation has been shown to shorten reaction times and improve efficiency, leading exclusively to the symmetric bis-heterocycle. mdpi.com

A variety of linkers, including aliphatic and π-electron-rich aromatic spacers, have been employed to investigate the impact of the linker's structure on biological activity. mdpi.com

The table below summarizes the synthesis of bis-derivatives.

Linker Type Di-alkyne Linker Example Reaction Type Resulting Compound Reference(s)
Aliphatic1,7-OctadiyneCuAACBis-pyrrolo[2,3-d]pyrimidine with C₆ aliphatic linker mdpi.com
Aromatic1,4-DiethynylbenzeneCuAACBis-pyrrolo[2,3-d]pyrimidine with phenyl linker mdpi.com
Aromatic Ether1,4-Bis(prop-2-yn-1-yloxy)benzeneCuAACBis-pyrrolo[2,3-d]pyrimidine with bis(oxymethylene)phenyl linker mdpi.com

Pharmacological Investigations and Biological Activities of 4,6 Dichloro 7h Pyrrolo 2,3 D Pyrimidine Derivatives

Anticancer Activities and Related Mechanisms

Derivatives of 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine have demonstrated significant potential as anticancer agents, primarily through the inhibition of key kinases involved in tumor growth, proliferation, and survival signaling pathways.

Inhibition of Kinase Targets Relevant to Oncogenesis

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine core allows for strategic chemical modifications to achieve selectivity and potency against specific kinase targets. nih.govlookchem.com

VEGFR-2 is a critical receptor tyrosine kinase that mediates angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. mdpi.com The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent VEGFR-2 inhibitors.

Research has shown that introducing specific substituents at the 4 and 6-positions of the pyrrolo[2,3-d]pyrimidine ring can yield compounds with significant anti-VEGFR-2 activity. For instance, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized, and several compounds from this series displayed notable inhibitory effects. lookchem.comnih.gov Compound 5k from this series emerged as a particularly potent inhibitor of VEGFR-2, with an IC50 value of 113 nM, which is comparable to the established multi-targeted kinase inhibitor, sunitinib. lookchem.comnih.gov

In another study, N4-phenylsubstituted-6-(substituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines were investigated. While a compound with a 6-(2,4-dichlorophenyl)methyl substitution was a potent EGFR inhibitor, it showed poor activity against VEGFR-2. nih.gov However, other derivatives in the same series, such as compound 5 (N4-(3-bromophenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine), were identified as potent VEGFR-2 inhibitors. nih.gov This highlights how modifications at the 6-position can modulate the selectivity profile of these inhibitors.

Table 1: VEGFR-2 Inhibition by 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound Description VEGFR-2 IC50 (nM) Reference
5k (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazide 113 nih.gov, lookchem.com
Compound 5 N4-(3-bromophenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine Potent Inhibitor nih.gov
Compound 6 N4-(3-bromophenyl)-6-(4-chlorophenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine Potent Inhibitor nih.gov
Sunitinib Reference Kinase Inhibitor 261 nih.gov, lookchem.com

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are linked to an increased risk of Parkinson's disease. sigmaaldrich.com However, LRRK2 has also emerged as a target in other diseases, and inhibitors are being explored for various therapeutic applications. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a valuable starting point for the development of potent and selective LRRK2 inhibitors. researchgate.netnih.gov

Through fragment-based screening and subsequent optimization, a series of pyrrolo[2,3-d]pyrimidine derivatives were identified as LRRK2 inhibitors. nih.gov This process led to the discovery of compounds 44 and 45 , diastereomeric oxolan-3-yl derivatives, which demonstrated high potency and selectivity for LRRK2. nih.gov These compounds were developed to serve as chemical probes for studying the biological functions of LRRK2 inhibition. nih.gov

Further research led to the identification of PF-06447475 (3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile), a highly potent, selective, and brain-penetrant LRRK2 kinase inhibitor. researchgate.net This compound represents a significant advancement in the development of LRRK2-targeted therapeutics. The development of such inhibitors showcases the utility of the pyrrolo[2,3-d]pyrimidine core in targeting non-traditional oncology kinases that may have implications in cancer biology through crosstalk with other signaling pathways.

Table 2: LRRK2 Inhibition by 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound Description LRRK2 WT IC50 (nM) Reference
PF-06447475 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile Potent Inhibitor researchgate.net
Compound 44 Diastereomeric oxolan-3-yl derivative 67 nih.gov
Compound 45 Diastereomeric oxolan-3-yl derivative 86 nih.gov

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that are crucial for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases, making JAKs attractive therapeutic targets. The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a key structural feature in several approved and investigational JAK inhibitors.

Structural optimization of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has led to the development of highly potent and selective JAK inhibitors. In one study, researchers focused on developing selective JAK3 inhibitors for rheumatoid arthritis. Through structural modifications, they identified compound 9a , which exhibited an exceptionally potent IC50 of 0.29 nM for JAK3 and demonstrated high selectivity (>3300-fold) over other JAK family members. This compound was shown to irreversibly bind to JAK3 and robustly inhibit its signaling. The development of such selective inhibitors is crucial for minimizing off-target effects. Other research efforts have focused on the synthesis of various 6-substituted-4-amino-7H-pyrrolo[2,3-d]pyrimidines as JAK inhibitors, underscoring the importance of this scaffold in targeting the JAK family.

Table 3: JAK Inhibition by 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound Target JAK IC50 (nM) Selectivity Reference
Compound 9a JAK3 0.29 >3300-fold vs other JAKs
Cerdulatinib Pan-JAK JAK1: 12, JAK2: 6, JAK3: 8, TYK2: 0.5 Multi-targeted
Abrocitinib JAK1 29 >27-fold vs JAK2, >340-fold vs JAK3

3-Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that plays a central role in the activation of the AGC kinase family, including Akt/PKB, p70S6K, and RSK. nih.gov The PI3K/PDK1/Akt signaling pathway is frequently overactivated in many human cancers, promoting cell survival, proliferation, and resistance to therapy.

While specific derivatives of this compound targeting PDK1 are not extensively documented in dedicated studies, research into the broader class of pyrrolopyrimidines has established a link to PDK1 inhibition. A study on pyrrolopyrimidine-based pan-Akt inhibitors revealed that these compounds also exhibited potent inhibition against a panel of related kinases, including PDK1. nih.gov This suggests that the pyrrolopyrimidine scaffold can be adapted to target PDK1. For example, compound 1 , a pan-Akt inhibitor, was found to inhibit PDK1 with an IC50 of 170 nM. nih.gov Although this compound was not optimized for PDK1 selectivity, it demonstrates the potential of this chemical class to interact with and inhibit this crucial oncogenic kinase. The development of selective PDK1 inhibitors from this scaffold could offer a therapeutic strategy to counteract the effects of upregulated PI3K signaling in cancer.

Table 4: PDK1 Inhibition by a Pyrrolopyrimidine Derivative

Compound Description PDK1 IC50 (nM) Reference
Compound 1 Pyrrolopyrimidine-based pan-Akt inhibitor 170 nih.gov

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways controlling cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common drivers of various cancers, particularly non-small cell lung cancer (NSCLC). Consequently, EGFR-TK has been a major target for anticancer drug development. The 7H-pyrrolo[2,3-d]pyrimidine core has been extensively explored for creating potent EGFR-TK inhibitors.

A series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized, with compound 5k showing potent inhibitory activity against EGFR with an IC50 of 40 nM. lookchem.comnih.gov This compound's activity was comparable to the multi-kinase inhibitor sunitinib. lookchem.comnih.gov

Furthermore, research into N4-phenylsubstituted-6-(substituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines identified compound 7 , which has a 6-(2,4-dichlorophenyl)methyl substituent, as a potent EGFR inhibitor. nih.gov Another study focused on creating covalent inhibitors for mutant EGFR. Compound 12i from this series was found to be a highly potent and selective inhibitor of the T790M mutant EGFR, with an IC50 of 0.21 nM, showing 104-fold greater potency against the mutant form compared to wild-type EGFR. This high degree of selectivity is crucial for developing third-generation EGFR inhibitors that can overcome acquired resistance to earlier treatments.

Table 5: EGFR-TK Inhibition by 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound Target EGFR-TK IC50 (nM) Selectivity Reference
5k EGFR 40 Multi-targeted nih.gov, lookchem.com
Compound 7 EGFR Potent Inhibitor - nih.gov
Compound 12i EGFR (T790M mutant) 0.21 104-fold vs wild-type
Erlotinib EGFR 0.30 µM (in some assays) Reference Inhibitor
Aurora Kinase Inhibition

While the 7H-pyrrolo[2,3-d]pyrimidine core is a well-established framework for developing kinase inhibitors, specific studies detailing the activity of this compound derivatives against Aurora kinases are not prominently featured in the reviewed literature. However, the versatility of this scaffold is demonstrated by its successful adaptation to target other related kinases involved in cell cycle regulation. For instance, derivatives based on a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core have been developed as highly selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), another crucial family of serine/threonine kinases that governs cell cycle progression. nih.gov This highlights the potential of the broader pyrrolo[2,3-d]pyrimidine class to be modified to target specific kinases like the Aurora family.

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in the development and progression of various tumors. nih.gov Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have emerged as potent FAK inhibitors. nih.govnih.gov Through structure-based design, two series of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and found to effectively inhibit FAK. nih.gov

One of the most promising compounds, designated 18h , demonstrated potent enzymatic inhibition with an IC₅₀ value of 19.1 nM. nih.gov This compound also exhibited significant anti-proliferative activity against several cancer cell lines, with IC₅₀ values of 0.35 μM in U-87MG (glioblastoma), 0.24 μM in A-549 (lung cancer), and 0.34 μM in MDA-MB-231 (breast cancer) cells. nih.gov Notably, compound 18h showed less cytotoxicity towards the normal human cell line, HK2, with an IC₅₀ of 3.72 μM. nih.gov Molecular docking studies suggest that these derivatives bind effectively within the kinase domain, providing a structural basis for further optimization. nih.gov

Table 1: Inhibitory Activity of Compound 18h

TargetMetricValueCell Lines
FAK EnzymeIC₅₀19.1 nM-
U-87MG ProliferationIC₅₀0.35 µMGlioblastoma
A-549 ProliferationIC₅₀0.24 µMLung Cancer
MDA-MB-231 ProliferationIC₅₀0.34 µMBreast Cancer
HK2 (Normal Cell)IC₅₀3.72 µMKidney

Induction of Apoptosis in Cancer Cells

A key mechanism through which 7H-pyrrolo[2,3-d]pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.govajol.info Research has shown that these compounds can trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov

For example, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized, with compound 5k emerging as a potent inducer of apoptosis in HepG2 liver cancer cells. nih.gov Mechanistic studies revealed that treatment with 5k led to a significant increase in the levels of the pro-apoptotic proteins caspase-3 and Bax, while simultaneously down-regulating the anti-apoptotic protein Bcl-2. nih.gov

Similarly, studies on pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties found that compound 9e induced apoptosis in A549 lung cancer cells. nih.gov This was confirmed by an increase in the expression of Bax, caspase-9, and caspase-3, as well as the cleavage of PARP, a key substrate of executioner caspases. nih.gov Another derivative, 7-HPPD , was shown to induce apoptosis in U251 and U87 glioma cells, as evidenced by chromatin condensation and the formation of apoptotic bodies. ajol.info

Table 2: Modulation of Apoptotic Proteins by Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCell LineUpregulated ProteinsDownregulated Proteins
5k HepG2Caspase-3, BaxBcl-2
9e A549Caspase-9, Caspase-3, Bax, Cleaved PARPBcl-2
7-HPPD U251, U87--

Antiangiogenic Effects

While direct antiangiogenic studies are not extensively detailed, the inhibition of key signaling pathways by 7H-pyrrolo[2,3-d]pyrimidine derivatives suggests potent antiangiogenic potential. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is largely driven by factors like Vascular Endothelial Growth Factor (VEGF).

Compound 5k , a halogenated pyrrolo[2,3-d]pyrimidine derivative, was identified as a multi-targeted kinase inhibitor with significant activity against VEGFR2, the primary receptor for VEGF. nih.gov Its inhibitory potency against VEGFR2 was found to be in the nanomolar range (IC₅₀ = 40 to 204 nM for a panel of kinases including VEGFR2), comparable to the established drug sunitinib. nih.gov Furthermore, the FAK inhibitor 18h was shown to effectively suppress the migration of U-87MG, A-549, and MDA-MB-231 cancer cells, a process integral to both invasion and angiogenesis. nih.gov

Cell Cycle Arrest Mechanisms

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been shown to halt cancer cell proliferation by inducing cell cycle arrest, preventing cells from progressing through the division cycle. nih.govnih.govajol.info This arrest often occurs at the G0/G1 or G2/M checkpoints. nih.govajol.info

The potent FAK inhibitor, compound 18h , was found to effectively induce G0/G1 phase arrest in MDA-MB-231 breast cancer cells. nih.gov Similarly, the derivative 7-HPPD caused a significant accumulation of U251 glioma cells in the G0/G1 phase, with a corresponding decrease in the percentage of cells in the S and G2/M phases. ajol.info Another compound, 9e , also caused cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. nih.gov In contrast, a phosphomolybdate-based hybrid solid incorporating a related structure was reported to arrest MCF-7 breast cancer cells in the G2/M phase and A549 and HepG2 cells in the S phase. rsc.org

Table 3: Cell Cycle Arrest Induced by Pyrrolo[2,3-d]pyrimidine Derivatives

Compound/DerivativeCell LineArrest Phase
18h MDA-MB-231G0/G1
7-HPPD U251G0/G1
9e A549G0/G1
Phosphomolybdate hybridMCF-7G2/M
Phosphomolybdate hybridA549, HepG2S

Cytotoxic Effects in Specific Human Cancer Cell Lines (e.g., MCF-7, A549, HeLa, CFPAC-1, SW620)

Derivatives of this compound have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The potency of these compounds, often measured by the half-maximal inhibitory concentration (IC₅₀), varies based on the specific chemical modifications to the core scaffold and the cancer cell line being tested.

Notable cytotoxic activity has been observed against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines. nih.govrsc.orgresearchgate.net For instance, compound 10b , a pyrrolo[2,3-d]pyrimidine with a urea moiety, showed strong activity against MCF-7 cells with an IC₅₀ value of 1.66 µM. nih.gov Compound 9e was effective against A549 cells with an IC₅₀ of 4.55 µM. nih.gov The FAK inhibitor 18h displayed even greater potency against A549 cells, with an IC₅₀ of 0.24 µM. nih.gov In a study of 1,2,4-triazole (B32235) derivatives, compound 7e was found to be the most potent against all three tested cell lines: MCF-7, HeLa, and A549. researchgate.net

There is no specific information available in the provided search results regarding the cytotoxic effects of these derivatives on CFPAC-1 (pancreatic) or SW620 (colon) cancer cell lines.

Table 4: Cytotoxic Activity (IC₅₀) of 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
Compound 10b 1.66 µM nih.gov--
Compound 9e -4.55 µM nih.gov-
Compound 18h -0.24 µM nih.gov-
Compound 7e Potent Activity researchgate.netPotent Activity researchgate.netPotent Activity researchgate.net
Phosphomolybdate hybrid32.11 µmol L⁻¹ rsc.org25.17 µmol L⁻¹ rsc.org-

Antiviral Activities

Beyond anticancer applications, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising core structure for the development of antiviral agents. nih.gov An in-house library screening identified a 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine, compound 1 , as an inhibitor of the Zika virus (ZIKV). nih.gov

This discovery prompted further investigation into the scaffold, leading to the identification of structural features crucial for eliciting antiviral activity. Structure-activity relationship (SAR) studies resulted in analogs with excellent activity against both ZIKV and Dengue virus (DENV), which are both members of the Flavivirus genus. nih.gov Specifically, compounds 1 , 8 , and 11 were highlighted as promising antiviral agents against these flaviviruses, warranting further exploration of their mechanism of action and potential for therapeutic development. nih.gov

Activity against Vaccinia Virus

Based on a review of available scientific literature, no specific studies detailing the activity of this compound derivatives against the Vaccinia virus have been reported.

Activity against Sindbis Virus

A literature review indicates a lack of specific research on the efficacy of this compound derivatives as inhibitors of the Sindbis virus.

Activity against Bovine Viral Diarrhea Virus (BVDV)

Bovine Viral Diarrhea Virus (BVDV) is a significant pathogen in the Flaviviridae family and serves as a valuable surrogate model for studying the Hepatitis C virus (HCV). nih.govasm.org Research has identified a pyrrolo[2,3-d]pyrimidine derivative, referred to as compound-1453, as a selective inhibitor of BVDV growth. nih.gov

Initial investigations to determine the compound's target involved the isolation of resistant BVDV variants. These studies revealed that resistance was conferred by a specific mutation (E3560>G) in the NS5B protein, which functions as the virus's RNA-dependent RNA polymerase (RdRp). This finding strongly suggested that compound-1453's antiviral activity is mediated through the inhibition of this viral enzyme. nih.gov

Interestingly, when tested in an in vitro enzymatic assay with the purified BVDV polymerase, compound-1453 did not show inhibitory activity. This led to the hypothesis that the compound might not target the isolated enzyme but rather the entire viral replication complex as it exists within infected cells. To test this, a membrane-based replicase assay was developed, which uses the membrane fraction of infected cells containing the authentic replication machinery. In this more biologically relevant system, compound-1453 effectively inhibited the activity of the wild-type BVDV replicase at concentrations similar to those that inhibit viral infection in cell culture. It did not, however, inhibit the replicase from the drug-resistant mutant. nih.gov This demonstrates that the compound specifically targets the function of the viral RNA replication complex. nih.gov

Table 1: Activity Profile of Compound-1453 against BVDV
ParameterObservationSource
Target ProteinNS5B RNA-dependent RNA polymerase (RdRp) nih.gov
MechanismInhibition of the BVDV replicase complex activity nih.gov
Concentration Range for Resistance Selection1.2 µM to 33 µM nih.gov
In Vitro Enzyme Assay (Purified Polymerase)No inhibition (IC50 > 300 µM) nih.gov
Membrane-Based Replicase AssayInhibition of wild-type replicase at concentrations similar to antiviral activity nih.gov

Antimicrobial Activities

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant potential as antimicrobial agents, with activity documented against a range of bacterial and fungal pathogens.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli, Xanthomonas oryzae pv. oryzae)

The antibacterial properties of pyrrolo[2,3-d]pyrimidine derivatives have been evaluated against both Gram-positive and Gram-negative bacteria.

In one study, several novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their antimicrobial activity. mdpi.com Against the Gram-positive bacterium Staphylococcus aureus, derivatives 3b , 3c , and 7e showed the most potent activity, with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL. This was superior to the standard drug ampicillin, which had an MIC of 0.62 mg/mL. However, the synthesized compounds were found to be inactive against the Gram-negative bacterium Escherichia coli. mdpi.com Another study focusing on 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines also identified derivatives with potent activity against S. aureus, with the most active compounds having an MIC of 8 mg/L (or 0.008 mg/mL). nih.gov

More recently, research has focused on plant pathogens. A series of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed and evaluated for activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice. nih.gov Among the synthesized compounds, derivative B6 displayed the most potent in vitro bioactivity, with a half-maximal effective concentration (EC₅₀) of 4.65 µg/mL. This activity was significantly better than the commercial bactericides bismerthiazol (B1226852) (EC₅₀ = 48.67 µg/mL) and thiodiazole copper (EC₅₀ = 98.57 µg/mL). nih.gov

Table 2: Antibacterial Efficacy of Pyrrolo[2,3-d]pyrimidine Derivatives
Compound/DerivativeBacterial StrainActivity (MIC/EC₅₀)Reference Compound (Activity)Source
Derivative 3bStaphylococcus aureus0.31 mg/mLAmpicillin (0.62 mg/mL) mdpi.com
Derivative 3cStaphylococcus aureus0.31 mg/mLAmpicillin (0.62 mg/mL) mdpi.com
Derivative 7eStaphylococcus aureus0.31 mg/mLAmpicillin (0.62 mg/mL) mdpi.com
Various DerivativesEscherichia coliInactive- mdpi.com
Derivative B6Xanthomonas oryzae pv. oryzae4.65 µg/mLBismerthiazol (48.67 µg/mL) nih.gov

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery and is recognized as a promising target for novel bactericides. nih.gov The antibacterial activity of the 7H-pyrrolo[2,3-d]pyrimidine derivative B6 against Xanthomonas oryzae pv. oryzae has been directly linked to the inhibition of the FtsZ protein. nih.gov

Computational simulations and biological assays demonstrated that compound B6 can interact with the FtsZ protein of Xoo (XooFtsZ) and inhibit its GTPase activity. The inhibition of this essential enzymatic function disrupts the process of bacterial cell division, leading to cell elongation and ultimately bacterial death. This specific mechanism of action confirms that these pyrrolo[2,3-d]pyrimidine derivatives represent a new chemotype for the development of FtsZ inhibitors. nih.gov

Antifungal Efficacy (e.g., against Candida albicans)

In addition to antibacterial effects, pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their efficacy against fungal pathogens like Candida albicans. In a study evaluating a series of these derivatives, compounds 3a-d , 7a , 7e , and 11d exhibited excellent activity against C. albicans, with MIC values ranging from 0.31 to 0.62 mg/mL. mdpi.com This potency was notably better than that of the standard antifungal drug fluconazole, which recorded an MIC of 1.5 mg/mL against the same strain. mdpi.com

In a separate high-throughput screening of a large chemical library, a small molecule designated SM21 , which contains a pyrrolo[2,3-d]pyrimidine core, was identified as a highly potent antifungal agent. nih.gov SM21 demonstrated a minimum inhibitory concentration (MIC) range of 0.2–1.6 µg/mL against a variety of Candida species. This compound was also found to be effective against Candida isolates that are resistant to existing antifungal drugs. nih.gov

Table 3: Antifungal Efficacy of Pyrrolo[2,3-d]pyrimidine Derivatives against Candida albicans
Compound/DerivativeActivity (MIC)Reference Compound (Activity)Source
Derivatives 3a-d0.31 - 0.62 mg/mLFluconazole (1.5 mg/mL) mdpi.com
Derivative 7a0.31 - 0.62 mg/mLFluconazole (1.5 mg/mL) mdpi.com
Derivative 7e0.31 - 0.62 mg/mLFluconazole (1.5 mg/mL) mdpi.com
Derivative 11d0.31 - 0.62 mg/mLFluconazole (1.5 mg/mL) mdpi.com
SM210.2 - 1.6 µg/mL- nih.gov

Anti-inflammatory and Immunomodulatory Potentials

Derivatives of the pyrrolo[2,3-d]pyrimidine core have demonstrated significant promise in the management of inflammatory and autoimmune disorders, primarily through the targeted inhibition of key signaling pathways.

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors that drive immune responses and inflammatory processes. researchgate.netmdpi.com Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, making its components attractive therapeutic targets. mdpi.comresearchgate.net Pyrrolo[2,3-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of JAK kinases (JAK1, JAK2, JAK3, and TYK2), leading to the development of novel anti-inflammatory agents. researchgate.netnih.gov

Research has focused on designing derivatives that can selectively or non-selectively inhibit JAK isoforms. For instance, in a study aimed at developing potent JAK inhibitors, two series of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized. bldpharm.com The optimized compound, 11e , demonstrated over 90% inhibition against both JAK1 and JAK2 and exhibited superior anti-inflammatory effects compared to the established drug baricitinib (B560044) by suppressing nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. bldpharm.com Further analysis confirmed that compound 11e could alleviate inflammatory damage by significantly down-regulating the high expression of JAK1, JAK2, and the pro-inflammatory cytokine IL-1β induced by LPS. bldpharm.com

In another study focusing on achieving selectivity, structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold led to the identification of highly selective JAK3 inhibitors for the potential treatment of Rheumatoid Arthritis. nih.gov The most promising candidate, 9a , showed potent inhibitory activity against JAK3 with an IC50 of 0.29 nM and demonstrated high selectivity (over 3300-fold) against other JAK family members. nih.gov

Furthermore, the pyrrolo[2,3-d]pyrimidine derivative AS1810722 was identified as a potent inhibitor of STAT6, a key transcription factor in the Interleukin-4 (IL-4) signaling pathway that regulates the type 2 helper T (Th2) cell immune response. researchgate.net This positions STAT6 inhibitors as excellent therapeutic targets for allergic conditions like asthma. researchgate.net

CompoundTarget(s)Key Research Finding(s)Source(s)
11eJAK1, JAK2Exerted over 90% inhibition rates against JAK1 and JAK2; displayed compelling anti-inflammatory efficacy by inhibiting NO generation in LPS-induced RAW264.7 macrophages. bldpharm.com
9aJAK3Highly potent and selective JAK3 inhibitor (IC50 = 0.29 nM) with minimal effect on other JAK members (>3300-fold selectivity). nih.gov
AS1810722STAT6Identified as a potent STAT6 inhibitor, which is a key regulator of the Th2 cell immune response involved in allergic conditions. researchgate.net

Other Emerging Biological Activities of Pyrrolo[2,3-D]pyrimidine Derivatives

Beyond their well-documented anti-inflammatory and anticancer activities, derivatives of the pyrrolo[2,3-d]pyrimidine scaffold are being explored for a range of other therapeutic applications.

Diabetes mellitus is a severe metabolic disorder, and there is a continuous demand for new and effective therapeutic agents. Pyrrolo[2,3-d]pyrimidine derivatives have emerged as a promising class of compounds with potential anti-diabetic activity.

A study investigating a series of pyrrole (B145914) and pyrrolopyrimidine derivatives for their in vivo antihyperglycemic activity found several promising compounds. Specifically, compounds Ia-c, e , and IVg demonstrated antihyperglycemic effects equivalent to the standard drug, Glimepiride. This highlights the potential of the pyrrolopyrimidine scaffold in developing novel treatments for diabetes. The interest in pyrimidine (B1678525) derivatives for diabetes treatment stems from their ability to act as scaffolds for developing inhibitors of enzymes like α-glucosidase and α-amylase, which can help in controlling postprandial blood glucose levels.

Compound SeriesActivityKey Research Finding(s)Source(s)
Ia-c, e, and IVgAntihyperglycemicShowed promising antihyperglycemic activity equivalent to the standard drug Glimepiride (4 mg/kg).

The pyrrolo[2,3-d]pyrimidine scaffold has also been noted for its potential in developing anti-hypertensive agents. While detailed studies focusing specifically on this compound derivatives for this activity are limited in publicly available literature, research into closely related structures provides valuable insights. For example, extensive research has been conducted on the anti-hypertensive properties of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally analogous. A study on 7-acyl amide analogues of 6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidine-7-amine reported several compounds with good oral anti-hypertensive activity in spontaneously hypertensive rats. This suggests that the broader pyrimidine-fused heterocyclic family, including pyrrolo[2,3-d]pyrimidines, represents a promising area for the discovery of new anti-hypertensive drugs, though more specific research on the pyrrolo-scaffold is needed.

The development of new anti-protozoal drugs is a critical area of research to combat various parasitic diseases. The pyrrolo[2,3-d]pyrimidine core has been identified as having potential anti-protozoal activity. This activity is often mentioned in reviews of the biological properties of this class of compounds. However, specific and detailed research studies investigating individual this compound derivatives and their efficacy against specific protozoan parasites are not extensively available in the current body of scientific literature. This indicates that while the potential exists, the anti-protozoal applications of these specific derivatives remain an emerging and underexplored field of investigation.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on the Pyrrolo[2,3-D]pyrimidine Core on Biological Potency and Selectivity

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is profoundly influenced by the nature and position of various substituents on the core structure. Researchers have extensively explored these modifications to develop potent and selective inhibitors for a range of therapeutic targets.

Influence of C2 Substituents

The C2 position of the pyrrolo[2,3-d]pyrimidine scaffold is a key site for modification, significantly impacting the compound's biological activity.

Amino Group: The presence of a 2-NH2 group has been shown to be crucial for enhancing the potency of certain derivatives. For instance, in a series of 6-phenylmethyl-substituted-7H-pyrrolo[2,3-d]pyrimidin-2,4-diamines, the 2-amino moiety contributes to a notable increase in inhibitory activity against multiple receptor tyrosine kinases (RTKs). nih.gov

Halogens and Other Groups: In studies of p21-activated kinase 4 (PAK4) inhibitors, the nature of halogen atoms on C2-substituents influenced the positioning of the inhibitor in the binding pocket, thereby affecting interactions with the hinge region of the kinase. nih.gov For anti-BVDV (Bovine Viral Diarrhea Virus) activity, structure-activity relationship studies revealed that molecules with a hydrogen atom or a trichloromethyl group at the C2 position exhibited higher potency compared to those with chlorine or methyl groups. nih.gov

Table 1: Impact of C2 Substituents on Biological Activity

TargetC2 SubstituentObserved EffectReference
Receptor Tyrosine Kinases (RTKs)-NH₂Increases inhibitory potency. nih.gov
Bovine Viral Diarrhea Virus (BVDV)-H or -CCl₃High antiviral activity. nih.gov
Bovine Viral Diarrhea Virus (BVDV)-Cl or -CH₃Lower antiviral activity compared to -H or -CCl₃. nih.gov
p21-activated kinase 4 (PAK4)HalogensAffects inhibitor position and interaction with the hinge region. nih.gov

Role of C4 Substituents in Receptor Binding and Target Specificity

The C4 position is critical for mediating receptor binding and achieving target specificity, largely through the introduction of various amine-containing side chains.

Anilino Moieties: N4-phenylsubstituted derivatives have been extensively developed as potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. nih.govmdpi.com Modifications on the 4-anilino ring, such as the introduction of small, lipophilic, electron-withdrawing groups (e.g., 3-fluoro, 3-trifluoromethyl), can modulate the inhibitory profile against a panel of RTKs, including EGFR, VEGFR-1, and VEGFR-2. nih.govnih.gov

Amine Substitutions for Kinase Inhibition: The substitution of the C4-chloro group with different amines is a common strategy. For example, certain C4-substituted analogs have been identified as potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a key target in cancer therapy, with high selectivity against other kinases in the PI3K/AKT pathway. nih.gov

Hinge Binding: The pyrimidine (B1678525) portion of the scaffold, particularly the N1 and C6-NH2 (when C4 is substituted), typically forms crucial hydrogen bonds with the hinge region of the kinase active site, anchoring the inhibitor. The substituent at the C4 position then extends into the active site, where its interactions determine potency and selectivity. nih.gov

Table 2: Influence of C4 Substituents on Kinase Inhibition

Target KinaseC4 Substituent TypeKey FindingReference
VEGFR-2N⁴-phenyl (Anilino)Potent inhibition; substitutions on the anilino ring modulate activity. nih.govmdpi.com
PDK1Various AminesYields potent and selective inhibitors. nih.gov
RET KinaseVaried SubstitutionsScaffold extensively studied to optimize inhibition of wild-type and mutant forms. nih.gov
EGFRN⁴-(4-chlorophenyl)Part of a multi-targeted RTK inhibitor profile. nih.gov

Effects of C5 Substituents

While historically less explored than the C2 and C4 positions, the C5 position on the pyrrole (B145914) ring has emerged as a crucial point for modification to achieve novel activities and specificities.

Altered Enzyme Inhibition: Shifting a substituent from the C6 to the C5 position on the pyrrolo[2,3-d]pyrimidine ring system can result in a significant change in the inhibition profile. For example, this shift was found to alter the inhibition of targeted enzymes in de novo purine (B94841) nucleotide biosynthesis, leading to dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov

Hsp90 Inhibition: A series of 2-amino-pyrrolo[2,3-d]pyrimidines substituted with a benzyl (B1604629) moiety at the C5 position demonstrated potent inhibition of Heat shock protein 90 (Hsp90), a key chaperone protein involved in cancer cell survival. nih.gov

Tyrosine Kinase Inhibition: The introduction of [(benzyl)imino]methyl groups at C5 led to compounds with potent inhibitory activities against pp60c-Src tyrosine kinase. nih.gov

CSF1R Inhibition: In the design of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, the C5 position has been utilized to incorporate fragments from known drugs like Pexidartinib, leading to potent new chemical entities. mdpi.com

Significance of N7 Substituents

The N7 nitrogen of the pyrrole ring provides another valuable handle for chemical modification, influencing pharmacokinetic properties and potency.

Improved Potency and Oral Availability: In a series of inhibitors for the lymphocyte-specific protein tyrosine kinase (Lck), it was found that the enzyme accommodates a diverse set of substituents at the N7 position. Strategic alteration of the N7 substituent led to an orally available Lck inhibitor that was effective in cellular assays after oral dosing. nih.gov

Modulation of Physicochemical Properties: The N7 position is often targeted for substitution to improve properties like solubility and cell permeability. The replacement of the N7 atom in purines with a carbon atom to form the pyrrolo[2,3-d]pyrimidine scaffold makes the five-membered ring more electron-rich and allows for the attachment of additional substituents, which can lead to better enzyme binding. nih.gov

Antiviral Activity: Exploration of substituents at both the C4 and N7 positions has led to the discovery of analogs with excellent antiviral activity against Zika Virus (ZIKV) and Dengue Virus (DENV). nih.gov

Stereochemical Considerations in Activity Modulation

The three-dimensional arrangement of atoms (stereochemistry) in substituents can play a decisive role in the biological activity of pyrrolo[2,3-d]pyrimidine derivatives.

Chiral Centers in Side Chains: The introduction of chiral centers, for example in substituents attached to the core, is a key strategy in drug design. In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, diastereomeric oxolan-3-yl derivatives were synthesized. These stereoisomers, while demonstrating high potency, showed different in vivo pharmacokinetic profiles, highlighting the impact of stereochemistry on drug metabolism and transport. acs.org

Configuration of Starting Materials: The absolute configuration of the final product is often determined by the stereochemistry of the starting materials used in the synthesis. nih.gov This is particularly relevant when chiral building blocks are incorporated to achieve specific interactions with the target protein. For instance, processes for preparing chiral substituted pyrazolyl pyrrolo[2,3-d]pyrimidines as Janus Kinase (JAK) inhibitors rely on maintaining the correct stereoconfiguration throughout the synthesis.

Elucidation of Pharmacophore Features for Specific Target Interactions

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For pyrrolo[2,3-d]pyrimidine derivatives, the core itself represents a key pharmacophoric element, acting as an "ATP-competitive" scaffold. nih.gov

Hinge-Binding Motif: The defining pharmacophoric feature of this scaffold is its ability to act as a hinge-binder in the ATP-binding pocket of kinases. The N1 atom and an amino group at the C4 position typically form one or two crucial hydrogen bonds with the backbone atoms of the kinase hinge region. This interaction mimics the binding of the adenine (B156593) portion of ATP and is fundamental to the inhibitory activity of this class of compounds. nih.govacs.org

Gatekeeper and Solvent Front Interactions: The substituents at various positions project from this hinge-binding core to interact with other key regions of the kinase domain.

C4/C5 Substituents: Groups at the C4 and C5 positions often extend towards the "gatekeeper" residue and the solvent-exposed region. The nature of these substituents (e.g., their size, hydrophobicity, and hydrogen bonding capacity) is critical for determining selectivity and potency against different kinases. nih.govacs.org

Specific Interaction Examples:

PAK4 Inhibitors: Molecular dynamics simulations showed that 7H-pyrrolo[2,3-d]pyrimidine inhibitors form strong interactions with the hinge region, β-sheets, and charged residues surrounding the C4-substituent. nih.gov

LRRK2 Inhibitors: X-ray crystallography confirmed that the 4-amino substituent forms hydrogen bonds with the backbone carbonyl of Glu85, while the N3 atom bonds with the backbone NH of Ala87 in a surrogate kinase structure, demonstrating the classic hinge-binding mode. acs.org

EGFR Inhibitors: For covalent inhibitors targeting mutant EGFR, the pyrrolo[2,3-d]pyrimidine scaffold positions a reactive group to form a covalent bond with a specific cysteine residue (e.g., Cys797) in the active site, leading to irreversible inhibition. nih.gov

By understanding these detailed SAR and pharmacophore models, medicinal chemists can rationally design novel 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine derivatives with enhanced potency, improved selectivity, and desirable pharmacokinetic profiles for a wide range of therapeutic targets.

Rational Design Strategies for Enhanced Efficacy, Selectivity, and Reduced Toxicity

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, particularly its halogenated forms like this compound, is a foundational structure in the rational design of potent and selective kinase inhibitors. chemicalbook.comchemicalbook.com Rational design strategies leverage an understanding of the interactions between the inhibitor and its target enzyme at a molecular level to guide the synthesis of new derivatives with improved therapeutic profiles. These strategies focus on systematically modifying the core scaffold to enhance binding affinity (efficacy), differentiate between target and off-target enzymes (selectivity), and minimize adverse effects (reduced toxicity).

Strategic Modifications for Enhanced Efficacy

The efficacy of inhibitors derived from the pyrrolo[2,3-d]pyrimidine core is often enhanced by introducing specific substituents that form key interactions with the target protein. A primary strategy involves substitutions at the C4, C5, and C6 positions of the pyrimidine and pyrrole rings.

Halogenation: The strategic addition of halogen atoms (fluorine, chlorine, bromine) is a well-established method to increase potency. nih.gov Halogens can influence the electronic properties of the molecule and form favorable interactions, such as halogen bonds, within the enzyme's active site. For instance, in a series of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, derivatives with chloro and bromo substitutions on the benzylidene ring demonstrated significant cytotoxic effects against various cancer cell lines. nih.gov Specifically, compound 5k , featuring a 3-bromo-4-hydroxybenzylidene moiety, showed potent inhibitory activity against multiple tyrosine kinases, including VEGFR2 and CDK2, with IC₅₀ values ranging from 40 to 204 nM. nih.gov

Introduction of Amine Groups: The addition of an amino group at the C2 position has been shown to significantly increase the potency of certain pyrrolo[2,3-d]pyrimidine derivatives. To evaluate the importance of this moiety, a comparative study was conducted between N⁴-phenylsubstituted-6-phenylmethylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines and their 2-amino counterparts. The results demonstrated that the 2-NH₂ group contributes to a notable increase in inhibitory potency against multiple receptor tyrosine kinases. nih.govnih.gov

Side-Ring Modifications: In the design of tricyclic pyrrolo[2,3-d]pyrimidines, the nature of fused side-rings was found to influence antitumor activity. Derivatives containing a seven-membered azepine ring demonstrated selective and potent activity against the HT-29 colon cancer cell line, with IC₅₀ values as low as 4.01 µM. mdpi.com This highlights how larger ring structures appended to the core can be optimized to fit the topology of a specific target's active site.

Interactive Data Table: Efficacy of Substituted Pyrrolo[2,3-d]pyrimidine Derivatives This table summarizes the inhibitory concentrations (IC₅₀) of various derivatives against different cancer cell lines, illustrating the impact of specific substitutions on efficacy.

CompoundR-Group on Benzylidene RingTarget Cell LineIC₅₀ (µM) nih.govmdpi.com
5e 2-ClHepG234.12
5h 3-BrHepG231.25
5k 3-Br, 4-OHHepG229.14
8g 4-Br (on phenyl), Azepine ringHT-294.01
8j 4-CF₃ (on phenyl), Azepine ringHT-294.55

Designing for Improved Selectivity

Achieving selectivity is critical to minimizing off-target effects and associated toxicity. Rational design aims to exploit subtle differences between the ATP-binding sites of various kinases.

Targeting Specific Pockets: The design of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors utilized a fragment-based screening approach to identify initial hits. acs.org Subsequent optimization focused on substitutions at the C6 position of the pyrrolo[2,3-d]pyrimidine ring. By incorporating benzylamino or phenyl substituents, derivatives were developed that could better occupy the specific sub-pockets of the LRRK2 kinase domain, thereby increasing selectivity over other kinases. acs.org

Computational Modeling: Molecular docking and molecular dynamics simulations are crucial computational tools in rational design. nih.gov These methods allow researchers to visualize and predict the binding modes of inhibitors within the active site of a target kinase. For example, studies on p21-activated kinase 4 (PAK4) inhibitors revealed that the primary interactions occur with the hinge region of the kinase. However, selectivity among different inhibitors was dictated by interactions with residues surrounding the substituent at the C4 position. nih.gov By understanding these differential binding modes, chemists can design modifications that favor interaction with the desired target.

Strategies for Reduced Toxicity

A primary strategy for reducing toxicity is intrinsically linked to increasing selectivity. By designing compounds that bind potently to the intended target while avoiding interactions with other proteins (anti-targets), the potential for off-target side effects is significantly diminished. The development of highly selective inhibitors, such as those targeting Focal Adhesion Kinase (FAK) or Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), relies on fine-tuning the substituents on the pyrrolo[2,3-d]pyrimidine core to achieve a precise fit, thereby reducing the likelihood of unintended biological consequences. nih.govnih.govnih.gov

Interactive Data Table: SAR of N⁴-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidines for VEGFR-2 Inhibition This table shows how substitutions on the 4-anilino moiety and the presence of a 2-NH₂ group affect VEGFR-2 kinase inhibition, a key target in angiogenesis.

CompoundR¹ (at C2)R² (on 4-anilino ring)VEGFR-2 IC₅₀ (µM) nih.gov
5 -NH₂H0.057
16 HH>10
6 -NH₂3-Cl0.021
17 H3-Cl0.81
7 -NH₂3-OCH₃0.019
18 H3-OCH₃2.1

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the binding mode of potential drugs, such as derivatives of 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine, within the active site of their biological targets.

The pyrrolo[2,3-d]pyrimidine core is a well-established "hinge-binding" motif, particularly for protein kinases, where it mimics the adenine (B156593) region of ATP. nih.gov Docking studies consistently show that this scaffold forms critical hydrogen bonds with the backbone of the kinase hinge region. For instance, in simulations with VEGFR-2, the N3 of the pyrimidine (B1678525) ring is predicted to form a hydrogen bond with the backbone NH of Cys917. nih.gov Similarly, in studies targeting p21-activated kinase 4 (PAK4), derivatives of 7H-pyrrolo[2,3-d]pyrimidine formed double hydrogen bonds with Leu398 and single hydrogen bonds with Glu396 and Asp444. nih.gov

The chlorine atoms at the 4 and 6 positions of the core structure play a significant role in modulating these interactions and exploring specific sub-pockets within the active site. Molecular modeling of pyrrolo[2,3-d]pyrimidine derivatives targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) has been used to design potential inhibitors, with docking scores being a key selection criterion. nih.gov The goal of these simulations is to predict the binding affinity and pose of the ligand, providing insights that guide the design of compounds with improved potency and selectivity. nih.govnih.gov

Table 1: Examples of Molecular Docking Studies on Pyrrolo[2,3-d]pyrimidine Derivatives

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the conformational stability of the binding pose predicted by docking.

Table 2: Parameters from MD Simulation of Pyrrolo[2,3-d]pyrimidine-PAK4 Complexes nih.gov

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for understanding reaction mechanisms, chemical reactivity, and molecular properties like orbital energies.

DFT calculations have been applied to the pyrrolo[2,3-d]pyrimidine system to study its electronic properties and to rationalize synthetic pathways. researchgate.net For example, calculations at the B3LYP/6-311++G(d,p) level of theory can determine the energies and localizations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a related compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, the HOMO was found to be localized on the pyrrole (B145914) π-system, while the LUMO was localized on the pyrimidine ring, indicating the likely sites for nucleophilic and electrophilic attack. This information is vital for predicting the reactivity of this compound and for designing efficient synthetic routes to its derivatives. mdpi.com

Table 3: Predicted Electronic Properties of a Related Pyrrolo[2,3-d]pyrimidine Derivative

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models allow for the prediction of the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. wikipedia.org

For the pyrrolo[2,3-d]pyrimidine class of compounds, Structure-Activity Relationship (SAR) studies are a precursor to building a full QSAR model. These studies identify key structural features that influence biological activity. For example, in a series of pyrrolo[2,3-d]pyrimidine derivatives designed as c-Met inhibitors, SAR analysis revealed that having double electron-withdrawing groups (such as 2-Cl-4-CF3) on a terminal phenyl ring was a critical factor for improving anticancer activity. medchemexpress.com This qualitative understanding is the foundation of QSAR. A QSAR model would take this further by creating a mathematical equation that correlates descriptors (representing properties like electronics, sterics, and hydrophobicity) of various substituents with their measured IC₅₀ values. This predictive model can then be used to screen virtual libraries of compounds to identify those with the highest predicted potency.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

Before a compound can become a drug, it must possess favorable pharmacokinetic properties. In silico ADMET prediction uses computational models to estimate these properties early in the discovery process, saving time and resources.

For derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, various in silico tools are used to predict their drug-like qualities. nih.gov Protocols such as pkCSM can be employed to calculate a range of properties, including intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity. nih.gov A key part of this analysis is assessing compliance with guidelines like Lipinski's Rule of Five, which helps to predict oral bioavailability. Studies have shown that novel halogenated pyrrolo[2,3-d]pyrimidine derivatives were predicted to have good intestinal absorption and adhere to Lipinski's rule, indicating their potential as drug candidates. nih.gov Public databases also provide predicted properties for the core this compound structure itself. uni.lu

Table 4: Predicted Physicochemical Properties for this compound uni.lu

Table of Mentioned Compounds

Development of Next-Generation Pyrrolo[2,3-d]pyrimidine-Based Therapeutics

The evolution of therapeutics derived from the pyrrolo[2,3-d]pyrimidine scaffold is driven by the need to overcome challenges such as drug resistance and to enhance potency and selectivity. mdpi.com A primary strategy involves the development of multi-targeted kinase inhibitors, which can simultaneously block several signaling pathways crucial for tumor growth and survival. nih.govnih.gov This approach aims to create more robust and effective treatments. mdpi.com

For instance, researchers have successfully synthesized halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivatives designed to target multiple tyrosine kinases. mdpi.com One promising compound, 5k , demonstrated potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2, with IC50 values comparable to or better than the established multi-kinase inhibitor Sunitinib. nih.gov This highlights the potential to engineer derivatives with broad-spectrum efficacy. nih.govnih.gov

Another critical area is the development of covalent inhibitors designed to form a permanent bond with their target, offering a durable therapeutic effect. nih.gov This is particularly relevant for overcoming resistance mutations. A series of pyrrolo[2,3-d]pyrimidine derivatives were specifically designed to block mutant Epidermal Growth Factor Receptor (EGFR) activity. nih.gov Notably, compound 12i was found to be highly selective, inhibiting cells with an EGFR-activating mutation up to 493 times more effectively than normal cells, showcasing a significant step towards personalized medicine. nih.gov

Table 1: Next-Generation Pyrrolo[2,3-d]pyrimidine-Based Inhibitors
CompoundTarget(s)Key Finding (IC50)Therapeutic GoalReference
Compound 5kEGFR, Her2, VEGFR2, CDK240-204 nMMulti-targeted kinase inhibition nih.gov
Compound 12iMutant EGFR493-fold more selective for mutant vs. normal cellsOvercoming drug resistance nih.gov

Exploration of Novel Biological Targets for Therapeutic Intervention

While kinase inhibition remains a major focus, the versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for its application against a widening array of biological targets implicated in various diseases. nih.govnih.govnih.gov This expansion beyond traditional oncology targets opens new avenues for therapeutic intervention.

Researchers are actively designing derivatives to modulate novel targets, including:

Wee1 Kinase: A series of pyrrolo[2,3-d]pyrimidine-based molecules were developed and confirmed to inhibit Wee1, a critical regulator of the G2/M cell cycle checkpoint, presenting a promising strategy for cancer therapy. nih.govresearchgate.net

Colony-Stimulating Factor 1 Receptor (CSF1R): CSF1R is a validated target for various disorders, including cancer and inflammatory conditions. mdpi.comnih.govnih.gov By merging fragments of existing drugs like Pexidartinib with the pyrrolo[2,3-d]pyrimidine nucleus, potent and selective CSF1R inhibitors have been created. mdpi.com Compound 12b emerged from these efforts as a highly potent lead compound with low-nanomolar enzymatic activity. mdpi.com

Dual Janus Kinase (JAK)/Histone Deacetylase (HDAC) Inhibition: To combat drug resistance in solid tumors, dual inhibitors targeting both JAK and HDAC have been developed. acs.orgnih.govresearchgate.net Compounds 15d and 15h potently inhibited JAK1/2/3 and HDAC1/6, demonstrating a potential strategy to overcome resistance mechanisms mediated by the tumor microenvironment. acs.orgnih.gov

Focal Adhesion Kinase (FAK): As a key player in tumor invasion and metastasis, FAK is an important anticancer target. nih.govnih.gov Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been synthesized as potent FAK inhibitors, with compound 10b showing excellent FAK inhibition (IC50 = 9.9 nM) and the ability to suppress cancer cell invasion and migration. nih.gov

Axl Receptor Tyrosine Kinase: Axl is strongly correlated with tumor growth and drug resistance, making it an attractive therapeutic target. nih.govnih.gov Research has led to the discovery of pyrrolo[2,3-d]pyrimidine derivatives like 13b and 22a as potent and selective Axl inhibitors, with compound 22a also co-inhibiting c-Met. nih.govnih.gov

Signal Transducer and Activator of Transcription 6 (STAT6): Beyond cancer, the pyrrolo[2,3-d]pyrimidine scaffold is being used to target inflammatory and allergic conditions. nih.gov STAT6 is a key factor in the IL-4 signaling pathway, and derivatives like AS1810722 have been identified as potent, orally active STAT6 inhibitors for conditions like asthma. nih.gov

Antifungal Targets: Recent studies have shown that pyrrolo[2,3-d]pyrimidine derivatives exhibit antibiofilm activity against drug-resistant Candida albicans, suggesting they may interfere with adhesion mechanisms involving proteins like Als3. acs.org

Table 2: Novel Biological Targets for Pyrrolo[2,3-d]pyrimidine Derivatives
Biological TargetTherapeutic AreaExample Compound Series/LeadReference
Wee1 KinaseOncologyPyrrolo[2,3-d]pyrimidine-based heterocycles nih.gov
CSF1ROncology, InflammationCompound 12b mdpi.com
JAK/HDAC (Dual)OncologyCompounds 15d, 15h acs.orgnih.gov
FAKOncologyCompound 10b nih.gov
Axl / c-MetOncologyCompounds 13b, 22a nih.govnih.gov
STAT6Allergy, InflammationAS1810722 nih.gov
Als3 (Antifungal)Infectious DiseasePyrrolo[2,3-d]pyrimidine derivatives acs.org

Advanced Synthetic Methodologies for Diversification and Library Synthesis

The exploration of new therapeutic applications for pyrrolo[2,3-d]pyrimidine derivatives relies heavily on the ability to synthesize a wide and diverse range of analogues for screening. Modern organic chemistry provides powerful tools to modify the core scaffold, which often starts from a chlorinated precursor like this compound.

Key synthetic strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are fundamental for creating chemical diversity.

Suzuki-Miyaura Coupling: This method is widely used to introduce aryl or heteroaryl groups at various positions on the scaffold, typically forming new carbon-carbon bonds. mdpi.com

Buchwald-Hartwig Amination: This reaction is crucial for forming carbon-nitrogen bonds, allowing for the attachment of a wide variety of amine-containing fragments to the pyrimidine ring. nih.govmdpi.comacs.org This has been successfully used to synthesize libraries of potent inhibitors. acs.orgresearchgate.net

Ring Cyclization Strategies: Novel scaffolds can be created through intramolecular cyclization reactions, leading to unique three-dimensional structures and potentially new biological activities. nih.gov

Multi-step and Cascade Reactions: Efficient synthesis of complex molecules can be achieved through cascade reactions where multiple bonds are formed in a single sequence without isolating intermediates. rsc.org One such method involves a cascade of imination, Buchwald-Hartwig cross-coupling, and cycloaddition to build complex fused pyrimidine systems. rsc.org

These advanced methodologies enable the systematic modification of the pyrrolo[2,3-d]pyrimidine core, allowing for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Table 3: Key Synthetic Reactions for Pyrrolo[2,3-d]pyrimidine Diversification
Reaction TypePurposeExample ApplicationReference
Suzuki-Miyaura CouplingC-C bond formation (attaching aryl groups)Synthesis of CSF1R inhibitors mdpi.com
Buchwald-Hartwig AminationC-N bond formation (attaching amines)Synthesis of EGFR and DHFR inhibitors nih.govacs.org
Ring CyclizationCreating novel fused-ring systemsDevelopment of new FAK inhibitors nih.gov
Cascade ReactionsEfficient multi-step synthesisSynthesis of pyrido[2,3-d]pyrimidines rsc.org

Investigation of Combination Therapies Involving Pyrrolo[2,3-d]pyrimidine Derivatives

As the understanding of disease complexity grows, particularly in cancer, combination therapies are becoming a critical strategy to enhance efficacy and overcome resistance. The development of pyrrolo[2,3-d]pyrimidine derivatives is increasingly aligned with this paradigm.

One approach is the creation of multi-target or dual inhibitors, which can be considered a form of built-in combination therapy. For example, the development of dual JAK/HDAC inhibitors is based on the observation that feedback activation of the JAK-STAT3 pathway can lead to resistance against single-agent HDAC inhibitors. acs.orgnih.govresearchgate.net By inhibiting both targets simultaneously with a single molecule like 15d , it may be possible to preemptively block this resistance mechanism. acs.orgresearchgate.net

Furthermore, novel pyrrolo[2,3-d]pyrimidine-based agents are being evaluated for their potential synergistic effects when used with existing drugs. For instance, new pyrone-based compounds designed to inhibit biofilm formation in drug-resistant Candida albicans are suggested to have potential for synergistic use with established antifungal agents. acs.org Similarly, combining inhibitors of different signaling pathways, such as a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor with immunotherapy or other targeted agents, represents a promising future direction for cancer treatment. nih.govfrontiersin.org The rationale is that targeting multiple, non-overlapping pathways can lead to a more profound and durable therapeutic response.

Table of Compounds

Interactive Table: Compounds Mentioned in this Article

Compound Name Class / Role
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Core subject, chemical intermediate
Tubercidin (B1682034) Natural product, nucleoside antibiotic
Toyocamycin Natural product, nucleoside antibiotic
7H-pyrrolo[2,3-d]pyrimidine-4,6-diol Synthetic precursor
Phosphorus oxychloride (POCl₃) Chlorinating agent
N,N-diisopropylethylamine (DIPEA) Amine base
Tofacitinib Kinase inhibitor (derived from 4-chloro isomer)
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Related chemical intermediate

| Leucine-Rich Repeat Kinase 2 (LRRK2) | Biological target (kinase) |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine derivatives via nucleophilic substitution?

  • Methodological Answer : The synthesis typically involves acid-mediated nucleophilic substitution using isopropanol as the solvent and concentrated HCl as a catalyst. For example, reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with amines (3 equivalents) under reflux for 12–48 hours yields derivatives with varying substituents . Key variables include:

  • Solvent : Isopropanol balances solubility and reactivity.
  • Reaction Time : Longer durations (e.g., 48 hours) improve yields for less reactive amines.
  • Workup : Precipitation via water addition or extraction with chloroform, followed by recrystallization (e.g., methanol) to purify products .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and aromatic proton environments (e.g., H-5 and H-6 protons at δ 6.7–7.2 ppm) .
  • HRMS : Confirm molecular weights (e.g., [M+H]+^+ peaks within ±0.0003 Da accuracy) .
  • Melting Point Analysis : Consistent melting points (e.g., 234–253°C for fluorophenyl derivatives) indicate purity .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Refer to Safety Data Sheets (SDS):

  • Toxicity : Classified as Acute Tox. 3 Oral (WGK 3). Use PPE (gloves, goggles) and work in a fume hood .
  • Disposal : Follow regional regulations for organic toxic solids (UN2811, Packing Group III) .

Advanced Research Questions

Q. How do substituent variations at the 4- and 6-positions influence kinase inhibition activity?

  • Methodological Answer : Substituents modulate binding affinity and selectivity:

  • Chlorine at Position 6 : Enhances electrophilicity, critical for covalent interactions with kinase active sites (e.g., CDK9 inhibition) .
  • Amino Groups at Position 4 : Improve solubility and hydrogen-bonding interactions (e.g., 4-amino derivatives show higher IC50_{50} against EGFR vs. chloro analogs) .
  • SAR Studies : Compare inhibitory potency using biochemical assays (e.g., kinase activity assays) and computational docking to map steric/electronic effects .

Q. What strategies resolve contradictory data in reaction yields for this compound derivatization?

  • Methodological Answer : Address inconsistencies via:

  • Reaction Monitoring : Use HPLC to track intermediate formation and byproducts .
  • Amine Reactivity : Electron-deficient amines (e.g., 4-fluorophenyl) require longer reaction times (48 hours) for >50% yield, while electron-rich amines (e.g., N-phenyl) achieve 86% yield in 12 hours .
  • Acid Optimization : Adjust HCl concentration (1–3 drops) to balance protonation without side reactions .

Q. How can computational modeling guide the design of this compound analogs for selective kinase inhibition?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock to predict binding modes in kinase active sites (e.g., CDK9 vs. VEGFR2) .
  • QSAR Models : Correlate substituent descriptors (e.g., Hammett σ, LogP) with inhibitory data to prioritize analogs .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories to evaluate hydrophobic interactions) .

Q. What analytical challenges arise in characterizing this compound analogs with bulky substituents?

  • Methodological Answer :

  • Solubility Issues : Use DMSO-d6_6 for NMR or co-solvents (e.g., DMF) for HRMS .
  • Crystallization Difficulty : Optimize solvent polarity (e.g., methanol/water gradients) for recrystallization .
  • Mass Spectrometry : Employ APCI or ESI+ modes to ionize high-molecular-weight derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.